Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate
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Overview
Description
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate is a chemical compound with a complex structure that includes a purine ring system. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate typically involves multiple steps. One common synthetic route includes the reaction of 6-aminopurine with benzoyl chloride to form 6-(benzoylamino)purine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate can be compared with other similar compounds, such as:
6-Benzoylamino-9H-purine-9-acetic acid: This compound shares a similar structure but lacks the ethyl ester group, which can affect its reactivity and applications.
9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino)-, ethyl ester:
Properties
CAS No. |
171406-46-5 |
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Molecular Formula |
C16H15N5O3 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
ethyl 2-(6-benzamidopurin-9-yl)acetate |
InChI |
InChI=1S/C16H15N5O3/c1-2-24-12(22)8-21-10-19-13-14(17-9-18-15(13)21)20-16(23)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,17,18,20,23) |
InChI Key |
UNELGEAKTHZXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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